molecular formula C7H4BrFN2O B1292532 4-Bromo-6-fluoro-1H-indazol-3-ol CAS No. 887567-85-3

4-Bromo-6-fluoro-1H-indazol-3-ol

Cat. No.: B1292532
CAS No.: 887567-85-3
M. Wt: 231.02 g/mol
InChI Key: NRBMBUFFRQRNTF-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Modern Organic Synthesis.nih.gov

The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern organic synthesis. nih.govnih.gov Its prevalence in numerous bioactive compounds and its versatility as a synthetic intermediate underscore its importance. nih.govrsc.org

Indazole, also known as benzpyrazole, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This fusion results in a planar, aromatic system with 10 π-electrons, conferring significant stability to the molecule. nih.gov The indazole ring can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable. nih.gov The presence of two nitrogen atoms in the five-membered ring imparts both acidic and basic properties to the indazole nucleus, allowing for protonation to form an indazolium cation and deprotonation to yield an indazolate anion. nih.govwikipedia.org This amphoteric nature, coupled with its aromaticity, provides a rich chemical landscape for synthetic modifications.

The indazole scaffold serves as a versatile precursor for the synthesis of more complex heterocyclic systems. nih.gov Its inherent reactivity allows for a wide range of chemical transformations, including N-alkylation, N-arylation, acylation, and various cross-coupling reactions. organic-chemistry.org These modifications enable the construction of a diverse library of indazole derivatives with tailored properties. rsc.org The development of novel synthetic methodologies continues to expand the utility of indazoles as building blocks for creating intricate molecular architectures. nih.govexlibrisgroup.com

Research Context of Halogenated Indazoles in Molecular Design.sigmaaldrich.com

The introduction of halogen atoms into the indazole framework is a strategic approach widely employed in molecular design to modulate the physicochemical and biological properties of the resulting compounds. sigmaaldrich.comnih.gov

The placement of halogen substituents on a heterocyclic core is a powerful tool in medicinal chemistry. sigmaaldrich.com Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. bohrium.comnih.gov The process of introducing halogens, known as halogenation, can be achieved through various synthetic methods, including electrophilic aromatic substitution. wikipedia.org The choice of halogen and its position on the ring are critical considerations in the design of new molecules with desired properties. rsc.org

Fluorine and bromine, the two halogens present in 4-Bromo-6-fluoro-1H-indazol-3-ol, exert distinct effects on molecular frameworks.

Fluorine: The incorporation of fluorine is a common strategy in drug design. researchgate.netnih.gov Its high electronegativity can alter the acidity of nearby functional groups and influence molecular conformation. nih.gov Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of a drug candidate. nih.govresearchgate.net Fluorine's ability to participate in hydrogen bonding and other non-covalent interactions can also enhance binding affinity to target proteins. bohrium.comnih.gov

Bromine: Bromine, being larger and more polarizable than fluorine, can also significantly impact a molecule's properties. It can increase lipophilicity and participate in halogen bonding, a type of non-covalent interaction that can contribute to molecular recognition and binding affinity. nih.gov The presence of a bromine atom can also provide a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of additional functional groups. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMBUFFRQRNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646407
Record name 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one
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Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887567-85-3
Record name 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887567-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 4 Bromo 6 Fluoro 1h Indazol 3 Ol Analogues

Transformations Involving Halogen Substituents

The bromine and fluorine atoms attached to the indazole ring are key sites for chemical manipulation, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has been widely employed for the functionalization of halogenated indazoles. libretexts.orgyoutube.com This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with a halide in the presence of a palladium catalyst and a base. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the organoboron compound, facilitated by a base. The final step is reductive elimination, which yields the desired coupled product and regenerates the Pd(0) catalyst. libretexts.org

In the context of 4-bromo-6-fluoro-1H-indazol-3-ol analogues, the bromine atom at the C4 position is a prime site for Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents, leading to a diverse range of derivatives. For instance, the coupling of 3-bromo-2-acylindoles with isoxazole-4-boronates has been successfully demonstrated. researchgate.net Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated using various aryl/heteroaryl boronic acids via Suzuki coupling. mdpi.com The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and outcome. mdpi.com Electron-rich boronic acids have been shown to produce good yields in these coupling reactions. mdpi.com

The scope of the Suzuki-Miyaura reaction extends to various halogenated heterocyclic systems, including 2-bromobenzo[b]furans and brominated 2,1-borazaronaphthalenes, highlighting its versatility in synthesizing complex molecules. nih.govnih.gov These reactions often exhibit high efficiency and can be performed on a gram scale, making them suitable for practical applications. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Heterocycles

Halogenated SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄, K₃PO₄5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood mdpi.com
2-bromobenzo[b]furansAlkenylaluminum reagentsPdCl₂(3 mol%)/XantPhos (6 mol%)2-alkenylbenzo[b]furan derivativesup to 97 nih.gov
3-bromo-2,1-borazaronaphthalenesPotassium alkenyltrifluoroboratesPalladium catalystAlkenyl-substituted azaborinesNot specified nih.gov
4-bromo-substituted 6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-phenyl-substituted 6H-1,2-oxazines77-82 nih.gov

Nucleophilic aromatic substitution (SNA) is another important transformation for modifying halogenated indazoles. pharmdguru.com In this reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. pharmdguru.comlibretexts.org The success of SNA reactions on aryl halides is often dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.org

While less common than electrophilic substitution, SNA provides a valuable route for introducing various functionalities. libretexts.org For instance, the synthesis of 1-aryl-1H-indazoles has been achieved through a process involving the preparation of arylhydrazones followed by deprotonation and an intramolecular SNA ring closure. nih.gov The presence of both bromine and fluorine atoms on the this compound ring system offers possibilities for selective nucleophilic substitution, potentially allowing for regioselective functionalization. The relative reactivity of the C-Br versus the C-F bond towards nucleophiles would depend on the specific reaction conditions and the nature of the nucleophile.

Reactivity of the Hydroxyl Group at the C-3 Position

The hydroxyl group at the C-3 position of the indazole ring is a key functional handle for derivatization and further molecular elaboration.

The C-3 hydroxyl group can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups. According to SAR (Structure-Activity Relationship) studies on certain indazole derivatives, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position has been shown to be crucial for strong in vitro inhibitory activities against certain biological targets. mdpi.com This highlights the importance of derivatizing the C-3 position for modulating biological activity.

Following initial derivatization of the C-3 hydroxyl group, the resulting intermediates can undergo further transformations to create a library of structurally diverse compounds. These post-transformations are critical for exploring the chemical space around the indazole scaffold and for optimizing desired properties, such as biological activity or material characteristics.

Electrophilic Substitution Patterns on the Indazole Ring System

Indazoles, being heteroaromatic compounds, are capable of undergoing electrophilic substitution reactions. chemicalbook.com These reactions, which include halogenation, nitration, and acylation, are fundamental for introducing substituents onto the indazole ring. chemicalbook.com The regioselectivity of electrophilic attack is influenced by the existing substituents on the ring. For instance, studies on the N-alkylation of the indazole scaffold have shown that steric and electronic effects of substituents at various positions (C-3, C-4, C-5, C-6, and C-7) significantly impact the N-1/N-2 regioisomeric distribution. nih.gov Specifically, electron-withdrawing groups like NO₂ or CO₂Me at the C-7 position have been found to confer excellent N-2 regioselectivity. nih.gov

Influence of Existing Substituents on Regioselectivity of Electrophilic Attack

The regioselectivity of electrophilic attack on the indazole ring is a critical aspect of its chemistry, profoundly influenced by the electronic properties and positions of existing substituents. In analogues of this compound, the bromine at C4 and fluorine at C6, both being electron-withdrawing halogens, generally deactivate the benzene (B151609) ring towards electrophilic substitution. However, they also act as ortho-, para-directors due to the lone pair resonance effect.

The indazol-3-ol moiety exists in equilibrium with its 1,2-dihydro-3H-indazol-3-one tautomer. The specific tautomer present under reaction conditions significantly impacts reactivity. The hydroxyl group is a strong activating ortho-, para-director, while the carbonyl group of the indazolone form is deactivating.

Electrophilic substitution on the indazole nucleus can occur at the N1 or N2 positions of the pyrazole (B372694) ring or on the carbocyclic benzene ring. The directing effects of the substituents play a crucial role in determining the outcome of these reactions.

N-Alkylation: The N-alkylation of substituted indazoles is highly sensitive to steric and electronic effects, as well as reaction conditions. For instance, studies on methyl 5-bromo-1H-indazole-3-carboxylate, an analogue, have shown that mixtures of N1 and N2-alkylated products are often obtained. nih.gov The regioselectivity can be steered by the choice of base and solvent. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for many substituted indazoles. nih.govresearchgate.net Conversely, substituents at the C7 position, such as -NO2 or -CO2Me, can confer excellent N2 regioselectivity. nih.govresearchgate.net Density functional theory (DFT) calculations on methyl 5-bromo-1H-indazole-3-carboxylate suggest that a chelation mechanism involving a cesium cation can favor N1-substitution, while other non-covalent interactions can drive the formation of the N2-product. nih.govbeilstein-journals.org

Halogenation: Further halogenation of a di-substituted indazole like this compound would be challenging due to the deactivating nature of the existing halogens. However, in related systems, electrophilic halogenation at the C3 position is a common transformation. chim.it For instance, 2H-indazoles can be regioselectively mono-brominated at the C3 position using N-bromosuccinimide (NBS) or mono-chlorinated using N-chlorosuccinimide (NCS). chim.itrsc.org The presence of electron-withdrawing groups like fluorine or chlorine on the indazole skeleton is compatible with these reactions. rsc.org Poly-halogenation can also be achieved, leading to di- or tri-halogenated products. rsc.org The reaction pathway can involve a "one-pot, two-step" method to introduce different halogens, such as bromination followed by chlorination. rsc.org

The table below summarizes the regioselective outcomes for electrophilic alkylation on an analogous substituted indazole, highlighting the influence of reaction conditions.

Table 1: Regioselectivity of N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

Electrophile Base Solvent Temperature (°C) Major Product Yield (%) Reference
Methyl Iodide K₂CO₃ DMF Room Temp N¹/N² Mixture 44 (N¹) / 40 (N²) nih.gov
Pentyl Bromide NaH THF 50 89 nih.gov
Various Tosylates Cs₂CO₃ - 90 >90 nih.gov

Kinetic and Mechanistic Investigations of Electrophilic Processes

Kinetic and mechanistic studies on substituted indazoles, while not extensively reported for the specific this compound, can be inferred from research on related heterocyclic systems. The mechanism of electrophilic aromatic substitution generally proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. organicchemistrytutor.comwikipedia.org

The first step, the attack of the electrophile on the aromatic ring, is typically the rate-determining step. The stability of the intermediate arenium ion is a key factor influencing the reaction rate. Substituents that can stabilize this intermediate, such as electron-donating groups, will accelerate the reaction. Conversely, electron-withdrawing groups like bromo and fluoro will destabilize the arenium ion and thus slow down the reaction.

Mechanistic Considerations for Halogenation: For electrophilic halogenation, a Lewis acid catalyst is often required to generate a more potent electrophile. wikipedia.org For example, in the bromination of benzene, FeBr₃ reacts with Br₂ to form a highly electrophilic complex that is then attacked by the aromatic ring. wikipedia.org The mechanism for iodination can be slightly different, sometimes involving an oxidizing agent to generate the electrophilic iodine species. wikipedia.org

Mechanistic Considerations for Nitration: Kinetic studies on the nitration of other heteroaromatic compounds, such as isothiazoles and thiazoles, reveal that the reaction can proceed through either the free base or the protonated form of the heterocycle, depending on the substrate and the acidity of the medium. rsc.orgrsc.org For a substituted indazole, nitration would likely occur on the more activated ring. Given the deactivating bromo and fluoro substituents on the carbocyclic ring of this compound, electrophilic attack would be significantly hindered. Radical C3-nitration has been reported for 2H-indazoles using Fe(NO₃)₃. chim.it

Computational Insights: Modern computational chemistry, particularly DFT, has become a powerful tool for elucidating reaction mechanisms. nih.govbeilstein-journals.orgnih.gov For example, DFT calculations have been used to rationalize the regioselectivity of N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate. nih.govbeilstein-journals.org These studies can calculate the partial charges on the nitrogen atoms and the energies of the transition states for different reaction pathways, providing a theoretical basis for the observed experimental outcomes. nih.gov The calculations for the 5-bromo-1H-indazole-3-carboxylate analogue suggest that chelation between an oxygen atom in a substituent and a Lewis acidic cation can direct the electrophile to the N1 position. beilstein-journals.org

The table below presents a conceptual summary of the expected kinetic effects of the substituents on the electrophilic aromatic substitution of the benzene ring of a 4-bromo-6-fluoro-indazole system.

Table 2: Predicted Influence of Substituents on the Rate of Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Influence on Arenium Ion Stability Predicted Effect on Reaction Rate

Tautomerism and Isomerism in Indazol 3 Ol Systems

Annular Tautomerism (1H- and 2H-Indazol-3-ol Forms)

Annular tautomerism in indazoles refers to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This results in the formation of two principal tautomers: the 1H- and 2H-forms. In the case of 4-Bromo-6-fluoro-1H-indazol-3-ol, this equilibrium is between the 1H-indazol-3-ol and the 2H-indazol-3-ol forms.

The relative stability of the 1H- and 2H-tautomers of indazole derivatives has been a subject of extensive theoretical and experimental investigation. Generally, for the parent indazole and many of its substituted derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. rsc.orgnih.govresearchgate.netmdpi.com This preference is often attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H form, as opposed to the quinonoid character in the 2H form, which is typically less aromatic and thus higher in energy. nih.gov

Experimentally, techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. X-ray diffraction studies on various indazole derivatives have predominantly identified the 1H-tautomer in the solid state. nih.gov NMR spectroscopy in solution also typically shows signals corresponding to the major 1H-tautomer, although the presence of the minor 2H-tautomer can sometimes be detected, especially under specific solvent conditions. nih.gov

The position of the tautomeric equilibrium in indazoles is not static and can be influenced by several factors, most notably the solvent environment and the nature of substituents on the ring system.

Solvent Effects: The polarity of the solvent can play a significant role in the relative stability of the tautomers. Polar solvents may stabilize one tautomer over the other through differential solvation, particularly through hydrogen bonding. While the 1H-tautomer is generally favored, the energetic gap between the two forms can be modulated by the solvent. nih.gov

Substituent Effects: The electronic properties of substituents on the indazole ring can have a profound impact on the tautomeric equilibrium. Electron-withdrawing groups and electron-donating groups can alter the electron density distribution within the heterocyclic system, thereby influencing the relative acidity of the N-H protons and the stability of the resulting tautomers. For instance, studies on substituted pyrazoles, which share the annular tautomerism feature with indazoles, have shown that the nature of the substituent is crucial in determining the preferred tautomeric form. beilstein-journals.org The presence of both a bromo and a fluoro substituent in this compound, both of which are electron-withdrawing through induction, is expected to influence the electronic landscape of the molecule and, consequently, the tautomeric preference. DFT calculations on related halogenated azoles have shown that halogen bonding can, in some cases, invert the tautomeric equilibrium. researchgate.net

Keto-Enol Tautomerism (Indazol-3-ol vs. Indazol-3(2H)-one)

In addition to annular tautomerism, this compound can exhibit a form of tautomerism analogous to the keto-enol tautomerism observed in carbonyl compounds. In this context, it is more accurately described as a lactam-lactim tautomerism, where the equilibrium exists between the 3-hydroxy (enol or lactim) form and the 3-oxo (keto or lactam) form.

For indazol-3-ol systems, the equilibrium generally favors the keto form, i.e., the indazol-3(2H)-one tautomer, particularly in the solid state. However, the enol (3-hydroxy) form can be the major species in solution, depending on the solvent and the substitution pattern. mdpi.comguidechem.com For many aldehydes and ketones, the keto form is favored at equilibrium, often by a significant margin. mdpi.com The stability of the enol form can be enhanced by factors such as conjugation, hydrogen bonding, and aromaticity. mdpi.com In the case of this compound, the potential for intramolecular hydrogen bonding and the influence of the halogen substituents would be key determinants of the predominant tautomeric form in different phases.

Spectroscopic techniques provide critical evidence for the existence and identification of tautomeric forms.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the different tautomers. The chemical shifts of the protons and carbons in the heterocyclic ring are sensitive to the tautomeric form. For example, in the ¹H NMR spectrum, the chemical shift of the proton attached to the nitrogen (N-H) would differ significantly between the 1H- and 2H-annular tautomers. Similarly, the chemical shifts of the carbons in the pyrazole and benzene rings would be distinct for the keto and enol forms. For instance, the ¹³C NMR spectrum of the keto tautomer would show a characteristic signal for the carbonyl carbon (C=O) in the range of 160-180 ppm, which would be absent in the enol tautomer, the latter showing a signal for a carbon bearing a hydroxyl group (C-OH) at a different chemical shift. researchgate.netipb.pt

Infrared (IR) Spectroscopy: IR spectroscopy can also provide valuable information. The enol (3-hydroxy) form would be expected to show a characteristic O-H stretching vibration, while the keto (3-oxo) form would exhibit a strong C=O stretching absorption. The position of these bands can be influenced by hydrogen bonding.

Table 1: Predicted Spectroscopic Data for Tautomers of this compound (Illustrative)

Tautomeric FormKey ¹H NMR Signals (ppm, predicted)Key ¹³C NMR Signals (ppm, predicted)Key IR Bands (cm⁻¹, predicted)
1H-Indazol-3-olN1-H (broad), C5-H, C7-HC3-OH, C3a, C7aO-H stretch, N-H stretch
2H-Indazol-3-olN2-H (broad), C5-H, C7-HC3-OH, C3a, C7aO-H stretch, N-H stretch
1H-Indazol-3(2H)-oneN1-H, C5-H, C7-HC3=O, C3a, C7aN-H stretch, C=O stretch
2H-Indazol-3(1H)-oneN2-H, C5-H, C7-HC3=O, C3a, C7aN-H stretch, C=O stretch

Note: The data in this table is illustrative and based on general principles of NMR and IR spectroscopy for related compounds. Actual experimental values may vary.

Conformational Isomerism and Dynamics of this compound

Beyond tautomerism, the potential for conformational isomerism in this compound should be considered, although it is likely to be less significant than in more flexible systems. The indazole ring system is largely planar. However, if the molecule is not perfectly planar in all its tautomeric forms, there could be very low energy barriers to interconversion between slightly different conformations. The rotational barrier around the C-N bonds of the substituents could also lead to different conformational states. Detailed conformational analysis, likely requiring advanced computational modeling, would be necessary to explore the potential energy surface and identify any stable conformers and the barriers to their interconversion. wiley-vch.denih.gov

Spectroscopic Elucidation and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei within a molecule. For 4-Bromo-6-fluoro-1H-indazol-3-ol, a suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR, in addition to advanced two-dimensional techniques, would be required for a complete assignment of its structure.

While specific experimental data for this compound is not widely available in published literature, we can predict the expected spectral features based on the known effects of the substituents on the indazole core. The bromine at position 4, the fluorine at position 6, and the hydroxyl group at position 3 will each exert distinct electronic effects, influencing the chemical shifts and coupling constants of the nearby nuclei.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum is anticipated to reveal the number of distinct proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling. For this compound, we would expect to observe signals corresponding to the aromatic protons on the benzene (B151609) ring portion of the indazole, as well as signals for the N-H and O-H protons. The fluorine atom at the 6-position is expected to introduce characteristic splitting patterns (J-coupling) in the signals of adjacent protons.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-57.20 - 7.40ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2
H-77.00 - 7.20ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2
N1-H11.0 - 13.0br s-
C3-OH9.0 - 11.0br s-

Note: Predicted values are based on general principles and data for similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. The presence of the bromine and fluorine atoms will have a significant impact on the chemical shifts of the carbons to which they are attached and their neighbors.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C-3145 - 155
C-3a115 - 125
C-495 - 105
C-5110 - 120 (d, J(C-F) ≈ 20-25 Hz)
C-6158 - 162 (d, J(C-F) ≈ 240-250 Hz)
C-7100 - 110 (d, J(C-F) ≈ 5-10 Hz)
C-7a140 - 145

Note: Predicted values are based on general principles and data for similar structures. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy for Fluorine Resonance Analysis

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. The chemical shift of the fluorine signal in this compound would provide information about its electronic environment. Furthermore, coupling between the fluorine atom and adjacent protons (H-5 and H-7) would be observable in both the ¹H and ¹⁹F spectra, aiding in the assignment of these signals.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, although less commonly used due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the nitrogen atoms in the indazole ring. The chemical shifts of N-1 and N-2 would be indicative of their hybridization and involvement in tautomeric equilibria.

Advanced NMR Techniques (e.g., COSY, DEPT, Solid-State CPMAS)

To unambiguously assign all proton and carbon signals, advanced NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A 2D NMR experiment that reveals proton-proton coupling relationships, helping to identify adjacent protons in the spin system of the aromatic ring.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique would differentiate between CH, CH₂, and CH₃ groups, which, while not all present in the core structure, is a powerful tool for general spectral editing. For this molecule, it would confirm the presence of the two CH groups in the aromatic part.

Solid-State CPMAS (Cross-Polarization Magic-Angle Spinning): For a solid sample, this technique can provide high-resolution ¹³C NMR spectra, offering insights into the molecular structure in the solid state and identifying potential polymorphic forms.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₇H₄BrFN₂O).

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns observed in the MS/MS spectrum would provide further structural information, showing the loss of small molecules such as CO, N₂, or HBr, which can help to piece together the connectivity of the molecule.

Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺230/232Molecular ion with characteristic bromine isotopic pattern
[M-CO]⁺202/204Loss of carbon monoxide
[M-HBr]⁺150Loss of hydrogen bromide

Note: Predicted m/z values are for the most abundant isotopes.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the calculation of its molecular formula.

For this compound, the theoretically calculated monoisotopic mass is 229.9549 g/mol for the molecular ion [M+H]⁺, based on its molecular formula of C₇H₄BrFN₂O. An experimental HRMS analysis would be expected to yield a measured m/z value that closely matches this theoretical mass, typically within a tolerance of a few parts per million (ppm).

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), with a relative intensity ratio of roughly 1:1. The presence of this distinct isotopic signature provides strong evidence for the incorporation of a single bromine atom in the molecular structure of this compound.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

Ion FormulaIsotope CompositionTheoretical m/zRelative Abundance (%)
[C₇H₄⁷⁹BrFN₂O+H]⁺Most abundant isotopes229.9549100.0
[C₇H₄⁸¹BrFN₂O+H]⁺Containing ⁸¹Br231.952897.3

Analysis of Fragmentation Patterns

In addition to providing the molecular weight, mass spectrometry can be used to elucidate the structure of a molecule by analyzing its fragmentation pattern. When the molecular ion is subjected to energy within the mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to identify its constituent parts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands corresponding to its functional groups. The presence of the hydroxyl (-OH) group would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the indazole ring would also appear in this region, typically between 3100 and 3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic indazole ring system would be observed in the 1450-1650 cm⁻¹ range. Furthermore, the C-F bond would exhibit a strong absorption in the 1000-1300 cm⁻¹ region, while the C-Br bond would show a weaker absorption at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
N-H (indazole)Stretching3100-3500
C=N/C=C (aromatic)Stretching1450-1650
C-FStretching1000-1300
C-BrStretching500-600

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, which reveals the positions of the individual atoms.

While a crystal structure for this compound has not been reported in the public domain, analysis of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been performed using single-crystal X-ray diffraction. researchgate.net Such an analysis for this compound would provide invaluable information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the geometry of the indazole ring and the positions of the substituents.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the hydroxyl and indazole N-H groups.

This level of structural detail is crucial for understanding the compound's physical properties and its potential interactions with biological targets.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and assessment of the purity of chemical compounds. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

For the isolation and purification of this compound, column chromatography is a commonly employed technique. In a related synthesis of 4-Bromo-6-fluoro (1H)indazole, column chromatography using a silica (B1680970) gel stationary phase and a mobile phase of ethyl acetate (B1210297) and petroleum ether was utilized for purification. bldpharm.com A similar system could be adapted for this compound, with the polarity of the mobile phase adjusted to achieve optimal separation.

High-performance liquid chromatography (HPLC) is the standard method for determining the purity of a synthesized compound. An HPLC analysis of this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would elute at a specific retention time, and the purity would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for subsequent biological or chemical studies.

Computational and Theoretical Investigations of 4 Bromo 6 Fluoro 1h Indazol 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT study of 4-Bromo-6-fluoro-1H-indazol-3-ol would typically involve calculations of:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The energy gap between these orbitals would provide insights into its kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to predict sites for electrophilic and nucleophilic attack.

A hypothetical data table for such DFT findings would resemble the following:

Parameter Calculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Electronegativity (χ)4.15
Chemical Hardness (η)2.35

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Ab Initio Methods for Energy and Thermochemical Analysis

Ab initio calculations, which are based on first principles without empirical parameters, would be employed to determine the precise energy and thermodynamic properties of the molecule. Such an analysis would yield:

Total Energy: The absolute energy of the molecule in its ground state.

Thermodynamic Functions: Enthalpy, entropy, and Gibbs free energy at standard conditions, which are crucial for predicting the spontaneity of reactions involving this compound.

An example of a data table for thermochemical analysis is provided below:

Thermodynamic Parameter Calculated Value (Illustrative)
Zero-point vibrational energy150 kJ/mol
Enthalpy (298.15 K)-2500 Hartree
Gibbs Free Energy (298.15 K)-2500.05 Hartree

Note: The values in this table are illustrative and not based on actual calculations for this compound.

GIAO Calculations for ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Chemical Shift Prediction and Tautomeric Validation

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts. acs.org For this compound, GIAO calculations would be essential for:

Predicting Chemical Shifts: Calculating the theoretical ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts to aid in the experimental characterization of the molecule.

Tautomeric Validation: The indazol-3-ol core can exist in different tautomeric forms. By comparing the calculated NMR spectra for each possible tautomer with experimental data, the predominant tautomeric form in a given solvent can be identified. Studies on similar indazole systems have successfully used this approach to distinguish between tautomers. nih.gov

A comparative table for tautomeric validation would look like this:

Atom Experimental Shift (ppm) (Hypothetical) Calculated Shift (Tautomer A) (ppm) Calculated Shift (Tautomer B) (ppm)
C3160.2161.5175.3
C4105.8106.1104.9
¹⁹F-115.4-116.0-120.1

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and interactions of molecules.

Conformational Analysis and Prediction of Preferred Geometries

A conformational analysis of this compound would involve scanning the potential energy surface by rotating the hydroxyl group to identify the most stable conformers. This is crucial for understanding how the molecule might interact with biological targets.

Advanced Research Applications in Chemical Synthesis and Materials Science

4-Bromo-6-fluoro-1H-indazol-3-ol as a Versatile Synthetic Building Block

The specific arrangement of functional groups on the this compound molecule—a nucleophilic hydroxyl group, a reactive bromine atom, an electron-withdrawing fluorine atom, and two nitrogen atoms within the heterocyclic core—renders it an exceptionally valuable precursor in organic synthesis. smolecule.com This combination allows for a wide range of chemical transformations, making it a powerful tool for constructing complex molecular architectures.

Indazole derivatives are foundational components in the synthesis of numerous biologically active compounds. researchgate.net The structure of this compound is particularly well-suited for generating intricate heterocyclic systems. The indazole core itself is a privileged scaffold in drug discovery. researchgate.net Furthermore, the bromine atom at the 4-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. smolecule.com This allows for the attachment of a wide variety of other rings and functional groups, expanding the molecular complexity. The synthesis of related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine for the HIV capsid inhibitor Lenacapavir, highlights the importance of halogenated indazoles as key intermediates in constructing complex, high-value molecules. nih.govchemrxiv.org

The distinct reactivity of each functional group on this compound allows for its use in multi-component reactions and a variety of selective functionalization strategies. The different electronic environments of the bromine and fluorine atoms allow for selective substitution reactions. smolecule.com The hydroxyl group at the 3-position and the nitrogen of the indazole ring can be targeted for alkylation, acylation, or other modifications. This multi-handle nature is highly advantageous for creating diverse molecular libraries. Research on similar structures, such as 6-bromo-1H-indazol-4-amine, demonstrates that the bromine atom can be readily substituted, and the other functional groups can participate in cyclization reactions to build more complex heterocyclic systems. The development of synthetic routes to related 3-aminoindazoles often involves leveraging SNAr (Nucleophilic Aromatic Substitution) chemistry, a pathway also available to this compound. nih.govchemrxiv.org

Table 1: Potential Functionalization Reactions of this compound

Functional GroupPositionPotential Reactions
Bromine4Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille coupling; Nucleophilic Aromatic Substitution.
Fluorine6Nucleophilic Aromatic Substitution (under harsh conditions).
Hydroxyl3O-alkylation, O-acylation, Etherification, Esterification.
Indazole N-H1N-alkylation, N-arylation, Michael addition.

Potential Integration into Material Science Research

The inherent electronic properties of the fluorinated indazole core suggest significant potential for this compound in the field of materials science, particularly in the development of functional organic materials.

Indazole-based molecules are highly conjugated systems, a property that makes them excellent candidates for use as chromophores and in the development of fluorescent materials. ossila.com The introduction of a fluorine atom can be used to fine-tune the electronic energy gap of the molecule, which directly influences its photophysical properties. ossila.com By modifying the substituents at the bromo and hydroxyl positions, researchers can further modulate the absorption and emission spectra, potentially leading to the creation of novel fluorescent probes and labels with tailored characteristics.

The pyrazole (B372694) moiety within the indazole structure is capable of coordinating with metal centers, such as iridium and europium. ossila.comfluoromart.com This property is crucial for creating photosensitizers used in dye-sensitized solar cells (DSSCs). ossila.comfluoromart.com These metal complexes can facilitate efficient ligand-to-metal energy transfer, a key process in the functioning of DSSCs. fluoromart.com The highly conjugated nature of the indazole ring system in this compound, combined with the electronic influence of its substituents, makes it a promising building block for designing new organic dyes and semiconductors for applications in organic electronics. ossila.com

Contribution to Novel Synthetic Pathway Development and Methodological Advancement

The synthesis of specifically substituted indazoles like this compound often requires the development of new and refined synthetic methods. The challenges associated with achieving regioselectivity—ensuring that functional groups are added to the correct position on the ring—drive innovation in synthetic chemistry. For instance, the synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine involved overcoming the failure of direct bromination, which yielded the incorrect isomer. nih.govchemrxiv.org This led to the development of a more controlled, multi-step pathway involving the regioselective bromination of a precursor followed by a selective cyclization reaction. nih.govchemrxiv.org Such work contributes valuable knowledge to the broader field of organic synthesis, providing new strategies for controlling reactions on complex heterocyclic systems and enabling the efficient, large-scale production of important chemical intermediates. chemrxiv.org

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-6-fluoro-1H-indazol-3-ol with high purity?

The synthesis typically involves multi-step reactions, including halogenation and cyclization. Critical parameters include:

  • Temperature control : Fluorination and bromination steps often require precise temperatures to avoid side reactions.
  • Protecting groups : The hydroxyl group at position 3 may need protection during reactive steps to prevent undesired substitutions.
  • Purification : Chromatography or recrystallization is essential to isolate the compound from intermediates. Purity (>97%) can be confirmed via HPLC or NMR .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., bromine at C4, fluorine at C6).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (C7_7H4_4BrFN2_2O).
  • X-ray crystallography : For unambiguous confirmation of the crystal structure, if single crystals are obtainable .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store at 2–8°C in airtight, light-protected containers. The bromine and fluorine substituents increase susceptibility to hydrolysis and photodegradation. Stability should be monitored periodically via TLC or LC-MS .

Advanced Research Questions

Q. How does the dual halogenation (Br/F) in this compound influence its reactivity compared to mono-halogenated indazoles?

The bromine atom enhances electrophilic substitution reactivity, while fluorine increases electronegativity and metabolic stability. Compared to analogs (e.g., 4-Fluoro-1H-indazole or 6-Bromo-1H-indazole), the dual substitution:

  • Reduces nucleophilic attack at C4 and C6 due to steric and electronic effects.
  • Modulates binding affinity : Computational docking studies suggest improved interactions with kinase targets like LRRK2, relevant in Parkinson’s disease research .

Q. What experimental strategies can resolve contradictory data on the biological activity of this compound?

Contradictions in activity (e.g., antibacterial vs. antitumor) may arise from assay conditions or impurity interference. Address this by:

  • Dose-response profiling : Test across a wide concentration range (nM to μM) to identify specific vs. off-target effects.
  • Target validation : Use siRNA or CRISPR to knock down putative targets (e.g., LRRK2) and assess activity changes.
  • Metabolite screening : LC-MS/MS to rule out degradation products contributing to observed effects .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • QSAR studies : Correlate substituent patterns (e.g., adding methyl groups at C2) with solubility and logP values.
  • Docking simulations : Predict interactions with cytochrome P450 enzymes to optimize metabolic stability.
  • ADMET prediction tools : Use platforms like SwissADME to prioritize derivatives with favorable absorption and toxicity profiles .

Q. What are the challenges in studying the compound’s mechanism of action, given limited literature?

  • Target deconvolution : Employ chemical proteomics (e.g., affinity chromatography with immobilized compound) to identify binding partners.
  • Pathway analysis : Transcriptomic or phosphoproteomic profiling to map affected cellular pathways (e.g., apoptosis, autophagy).
  • Cross-species validation : Test activity in multiple model systems (e.g., human cell lines, zebrafish) to confirm biological relevance .

Methodological Guidance Table

Research ObjectiveRecommended ApproachKey Parameters to Monitor
Synthesis Optimization Microwave-assisted synthesisYield, reaction time, purity by HPLC
Target Identification Thermal shift assay (TSA)ΔTm_m of protein-ligand complexes
Stability Assessment Forced degradation studiesDegradation products via LC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.